Diethylcyanamide

Physical organic chemistry Basicity determination Reaction mechanism

Diethylcyanamide (N,N-diethylcyanamide, CAS 617-83-4) is a dialkylcyanamide compound with molecular formula C₅H₁₀N₂ and molecular weight 98.15 g/mol. This colorless liquid exhibits a boiling point of 186–188 °C at atmospheric pressure, density of 0.846 g/mL at 25 °C, and refractive index n20/D 1.423.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 617-83-4
Cat. No. B1293381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcyanamide
CAS617-83-4
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCCN(CC)C#N
InChIInChI=1S/C5H10N2/c1-3-7(4-2)5-6/h3-4H2,1-2H3
InChIKeyZZTSQZQUWBFTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylcyanamide CAS 617-83-4: Key Physicochemical and Procurement Specifications


Diethylcyanamide (N,N-diethylcyanamide, CAS 617-83-4) is a dialkylcyanamide compound with molecular formula C₅H₁₀N₂ and molecular weight 98.15 g/mol . This colorless liquid exhibits a boiling point of 186–188 °C at atmospheric pressure, density of 0.846 g/mL at 25 °C, and refractive index n20/D 1.423 . Its solubility profile is characterized by miscibility with ethanol and ether, slight solubility in water (calculated 7.3 g/L at 25 °C), and decomposition upon contact with hydrochloric acid . The compound is classified as highly toxic with acute intraperitoneal LD50 of 50 mg/kg in mice, requiring stringent handling and storage protocols .

Why Diethylcyanamide Cannot Be Substituted with Generic Dialkylcyanamides


Dialkylcyanamides as a compound class exhibit substantial variation in electronic properties, steric parameters, and hydrolytic stability that directly impacts their performance in organic synthesis and coordination chemistry applications. Diethylcyanamide's specific N-ethyl substituents confer a distinct balance of basicity (pKa = 1.2 for the conjugate acid at 29 °C) and steric accessibility that differs markedly from both smaller (dimethyl) and larger (diisopropyl) homologs [1]. Furthermore, the activation energy for acid-catalyzed hydrolysis varies systematically with alkyl substituent structure across the cyanamide series, meaning that substitution with a generic dialkylcyanamide would alter reaction kinetics and product distribution in applications where controlled hydrolysis or stability under acidic conditions is required [2]. These differences preclude simple interchangeability without experimental revalidation.

Diethylcyanamide CAS 617-83-4: Quantitative Differentiation Evidence for Scientific Selection


Diethylcyanamide vs. Cyanamide: Basicity Comparison for Reaction Design

Diethylcyanamide exhibits a conjugate acid pKa of 1.2 at 29 °C, which differs from unsubstituted cyanamide (pKa = 1.1) by only 0.1 pKa units [1]. This near-identical basicity, despite diethyl substitution, reflects the strong electron-withdrawing inductive effect of the cyano group that dominates over alkyl substitution effects. The substitution of a cyano group for an N-hydrogen increases the pKa value by an average of 9.0 units relative to the parent amine, demonstrating that cyanamide derivatives occupy a fundamentally different basicity regime than their parent amines [1].

Physical organic chemistry Basicity determination Reaction mechanism

Diethylcyanamide Stereoselectivity in Peptide Bond Formation: L-L/L-D Ratios

In dipeptide condensation reactions, diethylcyanamide demonstrates measurable stereoselectivity favoring isotactic (L-L and D-D) bond formation over syndiotactic (L-D and D-L) sequences. Using 13C-NMR spectroscopy to elucidate stereochemical course, L-L/L-D (and D-D/D-L) ratios of up to 6:1 were observed across condensations of protected DL-amino acids with DL-amino acid methyl esters, with isotactic sequence formation favored in approximately 80% of all condensations evaluated [1]. This stereochemical preference is shared across the tested cyanamide and carbodiimide condensing reagents, including diisopropyl carbodiimide and dicyclohexyl carbodiimide [1].

Peptide synthesis Stereoselectivity Condensing reagent

Hydrolytic Stability of Diethylcyanamide vs. Branched Alkyl Cyanamides in Acid

The energy of activation for acid-catalyzed hydrolysis of substituted cyanamides varies systematically with alkyl substituent structure. In 20% sulfuric acid solution, diethylcyanamide (normal alkyl group substituted) exhibits a distinct activation energy profile compared to branched alkyl group substituted cyanamides and unsaturated group substituted cyanamides [1]. The rate-determining step involves second protonation of cyanamide to give cyanamide-disulfate intermediate, and substituent effects on this protonation account for the observed kinetic differences [1]. While exact Ea values for individual compounds require retrieval of the full data table, the classification of diethylcyanamide in the normal alkyl substitution group establishes its distinct kinetic behavior relative to branched-chain analogs.

Hydrolysis kinetics Stability assessment Acid catalysis

Metal-Mediated Nucleophilic Addition Reactivity: Dialkylcyanamides vs. Alkylcyanides

Dialkylcyanamides as a class, including diethylcyanamide, demonstrate enhanced reactivity toward metal-mediated nucleophilic addition compared to alkylcyanides (conventional nitriles) [1]. This class-level differentiation is supported by coordination chemistry studies examining binding properties and synthetic routes to dialkylcyanamide complexes, with particular emphasis on comparison to conventional nitriles [2]. The NCNAlk₂ ligand framework provides distinct coordination modes and synthetic accessibility relative to R-C≡N nitrile ligands, with implications for catalyst design and organometallic synthesis.

Coordination chemistry Nucleophilic addition Metal catalysis

Acute Toxicity Profile: Diethylcyanamide vs. Regulatory Thresholds

Diethylcyanamide demonstrates high acute toxicity with intraperitoneal LD50 of 50 mg/kg in mice . The compound carries GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), with additional classification for skin irritation (H315) and serious eye irritation (H319) [1]. This toxicity profile places diethylcyanamide among the higher-toxicity dialkylcyanamides, necessitating specific handling infrastructure, personal protective equipment, and regulatory compliance measures including UN3276 (Class 6.1, Packing Group III) transportation requirements .

Safety assessment Toxicology Procurement compliance

Diethylcyanamide Application Scenarios: Where Quantitative Differentiation Drives Selection


Peptide Synthesis: Condensing Reagent with Defined Stereoselectivity Profile

In peptide bond formation reactions, diethylcyanamide functions as a condensing reagent with documented stereoselectivity favoring isotactic (L-L and D-D) sequences at ratios up to 6:1 over syndiotactic sequences, with isotactic formation observed in approximately 80% of condensations tested [1]. This stereochemical behavior, established through 13C-NMR analysis of protected DL-amino acid condensations in water, methanol, or DMF media, provides researchers with a predictable stereochemical outcome that can inform peptide synthesis route selection [1].

Coordination Chemistry: Enhanced Reactivity Ligand for Metal-Mediated Transformations

Diethylcyanamide serves as an NCNAlk₂ ligand in coordination chemistry applications where its enhanced reactivity toward metal-mediated nucleophilic addition, relative to conventional alkylcyanides (R-C≡N nitriles), enables distinct synthetic transformations [2]. The dialkylcyanamide framework provides specific coordination modes that differ from conventional nitrile ligands, with applications in the synthesis of metal complexes and catalytic transformations including FeI₂/dppp-catalyzed [2+2+2] cycloaddition reactions [3].

Reaction Design Requiring Defined Acid Stability: Normal Alkyl Cyanamides

For reactions conducted under acidic conditions where controlled hydrolysis is a consideration, diethylcyanamide's classification as a normal alkyl-substituted cyanamide corresponds to a defined activation energy and entropy profile in 20% sulfuric acid that differs systematically from branched alkyl or unsaturated cyanamide analogs [4]. This classification-based differentiation enables researchers to select diethylcyanamide when the kinetic profile of normal alkyl-substituted cyanamides aligns with specific reaction requirements.

Organic Synthesis Intermediate: Availability of Validated Analytical Reference Data

For quality control and analytical method development, diethylcyanamide benefits from comprehensive, publicly accessible spectral reference data through the SDBS database, including 13C NMR (50.18 MHz, CDCl₃), 1H NMR (89.56 MHz, CDCl₃), and IR (liquid film) spectra [5]. This validated spectral characterization supports compound identity verification, purity assessment, and regulatory documentation requirements in pharmaceutical intermediate and fine chemical manufacturing contexts.

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